molecular formula C22H32O5 B10767442 4,9,11,13,15,19-Docosahexaenoic acid, 7,8,17-trihydroxy-, (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-

4,9,11,13,15,19-Docosahexaenoic acid, 7,8,17-trihydroxy-, (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-

Cat. No.: B10767442
M. Wt: 376.5 g/mol
InChI Key: OIWTWACQMDFHJG-CFFOKQHJSA-N
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Description

4,9,11,13,15,19-Docosahexaenoic acid, 7,8,17-trihydroxy-, (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-: is a complex polyunsaturated fatty acid (PUFA) with multiple hydroxyl groups and double bonds in its structure. This compound is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid essential for human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Starting Material: : The synthesis begins with DHA as the starting material.

  • Isomerization: : The double bonds are isomerized to the desired (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z) configuration using specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound involves:

  • Microbial Fermentation: : Utilizing microorganisms such as Schizochytrium sp. and Crypthecodinium cohnii to produce DHA, which is then chemically modified to introduce hydroxyl groups and achieve the desired isomerization.

  • Chemical Synthesis: : Large-scale chemical synthesis using advanced catalytic systems to ensure the precise introduction of hydroxyl groups and double bond isomerization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can occur at the double bonds, leading to the formation of epoxides, ketones, and aldehydes.

  • Reduction: : Reduction reactions can reduce the double bonds to single bonds, resulting in saturated fatty acids.

  • Substitution: : Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

  • Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

  • Substitution: : Reagents such as acyl chlorides and alcohols are used for esterification and etherification reactions.

Major Products Formed

  • Epoxides: : Formed through the oxidation of double bonds.

  • Ketones and Aldehydes: : Resulting from further oxidation of epoxides.

  • Saturated Fatty Acids: : Produced by the reduction of double bonds.

  • Esters and Ethers: : Formed through substitution reactions at hydroxyl groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.

  • Biology: : Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.

  • Medicine: : Explored for its potential anti-inflammatory and antioxidant properties, which may contribute to the prevention and treatment of chronic diseases.

  • Industry: : Utilized in the development of nutritional supplements and functional foods due to its beneficial health effects.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It interacts with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: : It modulates pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant gene expression, and the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which influences lipid metabolism and inflammation.

Comparison with Similar Compounds

This compound is compared with other similar compounds, highlighting its uniqueness:

  • Docosahexaenoic Acid (DHA): : The parent compound without hydroxyl groups.

  • Eicosapentaenoic Acid (EPA): : Another omega-3 fatty acid with fewer double bonds.

  • Arachidonic Acid (AA): : An omega-6 fatty acid with similar functions but different effects on inflammation.

These compounds share similarities in their roles as essential fatty acids but differ in their specific structures and biological activities.

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(4Z,7S,8R,9Z,11Z,13E,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5-,9-3-,12-8-,15-10+,16-11-/t19-,20+,21-/m0/s1

InChI Key

OIWTWACQMDFHJG-CFFOKQHJSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C/C=C\C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Origin of Product

United States

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